molecular formula C8H6BrN3O2 B1292585 3-Bromo-6-methyl-5-nitro-1H-indazole CAS No. 1000343-58-7

3-Bromo-6-methyl-5-nitro-1H-indazole

Cat. No. B1292585
M. Wt: 256.06 g/mol
InChI Key: GIOGUISZUYCHAK-UHFFFAOYSA-N
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Description

The compound 3-Bromo-6-methyl-5-nitro-1H-indazole is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives have been studied for their biological activities, including their role as inhibitors of nitric oxide synthase (NOS) enzyme activity. The substitution of the indazole ring with bromine and nitro groups at specific positions can significantly affect the compound's biological properties and potency as an inhibitor .

Synthesis Analysis

Although the provided data does not include specific details on the synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole, similar compounds such as 3-bromo-1-methyl-7-nitro-1H-indazole have been synthesized and characterized. These compounds are typically synthesized through a series of chemical reactions that introduce the desired functional groups into the indazole ring system. The synthesis process is followed by purification and characterization techniques such as X-ray diffraction and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methyl-5-nitro-1H-indazole can be analyzed through techniques like X-ray diffraction and NMR spectroscopy. These methods provide information about the dihedral angles and the overall geometry of the molecule. For similar compounds, the crystal structures have shown intermolecular interactions, such as halogen bonds, which can influence the compound's stability and reactivity. DFT B3LYP calculations with a 6-311++G(d,p) basis set can be used to predict molecular parameters and compare them with experimental data .

Chemical Reactions Analysis

Indazole derivatives, including those substituted with bromine and nitro groups, can participate in various chemical reactions. The presence of these functional groups can make the compound more reactive towards certain reagents or conditions. For instance, the bromine atom might be susceptible to nucleophilic substitution reactions, while the nitro group could be involved in redox reactions. The specific reactivity patterns of 3-Bromo-6-methyl-5-nitro-1H-indazole would need to be studied in detail to understand its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-methyl-5-nitro-1H-indazole, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of a bromine atom and a nitro group is likely to affect the compound's electron distribution, polarity, and overall reactivity. These properties are crucial for determining the compound's suitability for use in various applications, including medicinal chemistry. The intermolecular interactions observed in crystal structures can also provide insights into the compound's properties in the solid state .

Scientific Research Applications

Structural Analysis and Molecular Interaction

The structural properties and molecular interactions of 3-Bromo-6-methyl-5-nitro-1H-indazole have been investigated through X-ray diffraction and NMR spectroscopy. These studies highlight the compound's crystal and molecular structures, providing insights into its potential applications in various fields, including materials science and chemical engineering. The dihedral angles obtained in crystal structures align well with molecular parameters calculated using DFT B3LYP calculations, signifying the compound's relevance in structural chemistry and molecular modeling studies (Cabildo et al., 2011).

Nitric Oxide Synthase Inhibition

Research on 7-nitro indazole derivatives, including 3-Bromo-6-methyl-5-nitro-1H-indazole, has revealed their potent inhibitory effects on nitric oxide synthase (NOS) enzyme activity. This property is crucial for understanding the biological activities of nitric oxide and has implications in the development of therapeutic agents targeting various pathophysiological processes (Bland-Ward & Moore, 1995).

Effects on Behavior and Vigilance

Studies involving 3-Bromo-6-methyl-5-nitro-1H-indazole have explored its impact on general behavior, vigilance stages, and EEG power spectra in animal models. These studies are vital for understanding the neurological effects of NOS inhibitors and their potential therapeutic applications in treating various neurological conditions (Dzoljic et al., 1997).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

3-bromo-6-methyl-5-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOGUISZUYCHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646664
Record name 3-Bromo-6-methyl-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methyl-5-nitro-1H-indazole

CAS RN

1000343-58-7
Record name 3-Bromo-6-methyl-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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